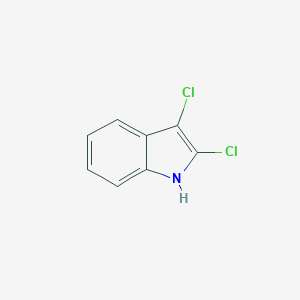

2,3-dichloro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQGUYAEXRBZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348809 | |

| Record name | 2,3-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101495-59-4 | |

| Record name | 2,3-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dichloro 1h Indole and Its Functionalized Derivatives

Regioselective Halogenation Protocols

Regioselective halogenation is a primary strategy for introducing chlorine atoms at specific positions of the indole (B1671886) ring. Modern methods offer high control over the reaction's outcome, enabling the synthesis of precisely substituted indoles.

Electrophilic Chlorination Strategies

Electrophilic chlorination remains a fundamental approach for the synthesis of chloroindoles. Recent advancements have introduced reagents that provide greater selectivity and milder reaction conditions compared to traditional methods.

tert-Butyl hypochlorite (B82951) (t-BuOCl) has emerged as a versatile reagent for the chlorination of indole derivatives. mdpi.comnih.gov One effective strategy for the synthesis of 2,3-dichloroindoles involves the decarboxylative chlorination of indole-2-carboxylic acids. mdpi.comresearchgate.net This method allows for the direct formation of the 2,3-dichloroindole scaffold from readily available starting materials. The reaction proceeds under moderate conditions and tolerates a variety of functional groups, including other halogens, cyano, nitro, and methoxycarbonyl groups. mdpi.comnih.gov

The process typically involves treating the indole-2-carboxylic acid substrate with tert-butyl hypochlorite in a suitable solvent, such as ethyl acetate, at elevated temperatures. mdpi.com This approach provides a direct route to 2,3-dichloroindoles in moderate to excellent yields. mdpi.comnih.gov The versatility of tert-butyl hypochlorite also extends to the synthesis of other chlorinated indole derivatives, such as 2-chloro-3-oxindoles and 3,3-dichloro-2-oxindoles, by carefully selecting the indole substrate. mdpi.comresearchgate.net

Table 1: Synthesis of 2,3-Dichloroindoles via Decarboxylative Chlorination with tert-Butyl Hypochlorite

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | 2,3-Dichloroindole | Moderate | mdpi.com |

Sulfuryl chlorofluoride (SO2ClF) is a versatile reagent that enables the controllable chlorination and chlorooxidation of unprotected indoles. acs.orgorganic-chemistry.org The selectivity of the reaction is highly dependent on the choice of solvent, allowing for the synthesis of different chlorinated products from the same starting material. organic-chemistry.org By switching the reaction solvents, products such as 3-chloroindoles, 3-chloro-2-oxindoles, and 3,3-dichloro-2-oxindoles can be selectively obtained in good to excellent yields. acs.orgresearchgate.net

This methodology is noted for its operational simplicity, broad substrate scope, and mild reaction conditions. organic-chemistry.org The use of sulfuryl chlorofluoride as both a chlorine source and an oxidant provides a convenient pathway to various chlorinated indole derivatives. organic-chemistry.org While direct synthesis of 2,3-dichloro-1H-indole using this reagent is not the primary outcome, its ability to controllably introduce chlorine to the indole ring is a significant advancement in halogenation chemistry. acs.orgorganic-chemistry.org

Copper-Mediated C-2 Chlorination with Directing Group Facilitation

Copper-mediated C-H activation has become a powerful tool for the regioselective functionalization of heterocycles. For the specific chlorination at the C-2 position of indoles, a directing group strategy has been successfully employed. rsc.orgresearchgate.net This method utilizes a pyrimidyl protecting group on the indole nitrogen to direct the chlorination specifically to the C-2 position. rsc.org

The reaction is typically carried out using copper(II) chloride as the chlorine source. rsc.orgresearchgate.net This approach demonstrates high regioselectivity across a range of indole substrates and exhibits excellent tolerance for various functional groups. rsc.org The use of an inexpensive and low-toxicity copper salt as the mediator makes this an attractive method for the synthesis of 2-chloroindoles, which can be precursors to 2,3-dichloroindoles. researchgate.net Further halogenation of the resulting 2-chloroindole at the C-3 position can then lead to the desired this compound.

Table 2: Copper-Mediated C-2 Chlorination of N-Pyrimidyl Indole

| Reagent | Directing Group | Position Selectivity | Reference |

|---|---|---|---|

| Copper(II) chloride | Pyrimidyl | C-2 | rsc.orgresearchgate.net |

Halogenation of Indole-2,3-Dicarboxylic Acid Derivatives via Hypervalent Iodine

Hypervalent iodine reagents have gained prominence as powerful oxidants in organic synthesis. nih.gov They facilitate a variety of transformations, including decarboxylative halogenations. thieme-connect.comresearchgate.net The synthesis of 2,3-dihaloindoles can be achieved through the reaction of indole-2,3-dicarboxylic acid derivatives with a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in the presence of a halide source. thieme-connect.comresearchgate.net

Specifically, the treatment of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid with PIDA and lithium chloride in a suitable solvent like THF affords 2,3-dichloro-1-(phenylsulfonyl)indole in high yield. thieme-connect.com The N-protecting group on the indole substrate plays a crucial role in directing the outcome of the reaction. researchgate.netsemanticscholar.org This method is also applicable for the synthesis of dibromo- and diiodo-indole derivatives by using lithium bromide or lithium iodide, respectively. thieme-connect.comresearchgate.net

Table 3: Synthesis of 2,3-Dichloro-1-(phenylsulfonyl)indole using Hypervalent Iodine

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole-2,3-dicarboxylic acid | PIDA, LiCl, THF | 2,3-Dichloro-1-(phenylsulfonyl)indole | 80 | thieme-connect.com |

Transformation from Pre-functionalized Indole Scaffolds

Strategies Involving Vilsmeier–Haack Formylation and Subsequent Chlorination

A common and efficient strategy for the synthesis of this compound involves the functionalization of the readily available indole core. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indole. chemtube3d.com Treatment of indole with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a formamide (B127407) such as N,N-dimethylformamide (DMF), leads to the selective formation of indole-3-carboxaldehyde (B46971) in high yield. nih.gov

This intermediate, indole-3-carboxaldehyde, can then be subjected to chlorination to introduce the desired chlorine atoms at the 2- and 3-positions. While various chlorinating agents can be employed, phosphorus pentachloride (PCl5) is a common choice for such transformations. The reaction of indole-3-carboxaldehyde with PCl5 would be expected to chlorinate both the aldehyde group and the C2-position of the indole ring. Subsequent hydrolysis would then yield this compound. The precise reaction conditions, including solvent and temperature, would need to be carefully controlled to achieve the desired product selectively and in high yield.

Oxidative Conversions Utilizing Dichloro-dicyanobenzoquinone (DDQ)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a versatile oxidizing agent widely used in organic synthesis. nih.gov It is known to react with indoles in various ways, including dehydrogenation and the formation of charge-transfer complexes. scispace.com While DDQ itself does not introduce chlorine atoms, it can be used in concert with a chlorine source to achieve oxidative chlorination.

Derivatization from Isatin (B1672199) (1H-Indole-2,3-dione) Precursors

Isatin (1H-indole-2,3-dione) is a readily available and versatile starting material for the synthesis of a wide range of indole derivatives. dergipark.org.trijcmas.com Its unique structure, featuring both a ketone and a lactam carbonyl group, allows for a variety of chemical transformations. A particularly direct route to this compound from isatin involves the use of chlorinating agents that can convert both carbonyl groups into chloro functionalities.

The reaction of isatin with phosphorus pentachloride (PCl5) is a well-established method for this transformation. unipi.it Treatment of isatin with PCl5 leads to the formation of 2,2,3-trichloro-2,3-dihydro-1H-indole, which can then be converted to this compound. Similarly, thionyl chloride (SOCl2) can be used as a chlorinating agent for isatin, often in the presence of a catalyst. researchgate.net Another effective reagent is oxalyl chloride, which is known to react with anilines to form chlorooxalylanilide intermediates that can subsequently cyclize to form isatins. ijcmas.comnmc.gov.in By extension, the reaction of isatin with oxalyl chloride under appropriate conditions could also lead to the formation of the desired this compound.

| Reagent | Intermediate/Product | Key Features |

|---|---|---|

| Phosphorus Pentachloride (PCl5) | 2,2,3-Trichloro-2,3-dihydro-1H-indole | Well-established and direct method. |

| Thionyl Chloride (SOCl2) | This compound | Common chlorinating agent, may require a catalyst. |

| Oxalyl Chloride ((COCl)2) | This compound | Effective chlorinating agent, often used in isatin synthesis. |

Reactivity Profiles and Sophisticated Chemical Transformations of 2,3 Dichloro 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. bhu.ac.in Typically, the C-3 position is the most reactive site, as the resulting cationic intermediate (the 3H-indolium ion) is stabilized through delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.instackexchange.com However, the presence of two electron-withdrawing chlorine atoms at the C-2 and C-3 positions deactivates the pyrrole (B145914) moiety towards electrophilic substitution.

With the C-2 and C-3 positions blocked and the pyrrole ring deactivated, electrophilic substitution on 2,3-dichloro-1H-indole is directed to the benzene portion of the molecule. The regiochemical outcome is determined by the directing effect of the pyrrole nitrogen, which acts as an ortho-, para-director to the benzene ring. The positions ortho (C-7) and para (C-5) to the nitrogen are activated, while the meta positions (C-4 and C-6) are less favored.

Between the potential sites on the carbocyclic ring, the C-5 position is generally favored for electrophilic attack in N-protected or pyrrole-deactivated indoles. This preference arises because the attack at C-5 leads to a more stable carbocation intermediate compared to attacks at other positions on the benzene ring. For instance, in the nitration of 2-methylindole (B41428) under strongly acidic conditions, where the pyrrole ring is deactivated by protonation at C-3, substitution occurs at the C-5 position. bhu.ac.in A similar outcome is anticipated for this compound, where the chloro-substituents electronically deactivate the heterocyclic ring, thereby favoring substitution on the benzenoid ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Group Effect | Predicted Outcome | Rationale |

| C-4 | meta to Nitrogen | Minor Product | Less favorable due to meta-directing influence. |

| C-5 | para to Nitrogen | Major Product | Electronically favored due to para-directing influence of the nitrogen atom. |

| C-6 | meta to Nitrogen | Minor Product | Less favorable due to meta-directing influence. |

| C-7 | ortho to Nitrogen | Possible Product | Electronically favored but may be sterically hindered. |

Derivatization through Nitration and Sulfonation

Standard nitrating and sulfonating conditions, which are often strongly acidic (e.g., HNO₃/H₂SO₄, fuming H₂SO₄), can cause polymerization or degradation of the indole ring. bhu.ac.in For deactivated indoles, milder reagents are typically employed.

Nitration: The nitration of this compound would likely require non-acidic nitrating agents to avoid protonation and subsequent side reactions. Reagents such as benzoyl nitrate (B79036) or ethyl nitrate could be used. bhu.ac.in Following the regioselectivity principles discussed, the primary product expected would be 2,3-dichloro-5-nitro-1H-indole.

Sulfonation: Sulfonation is typically performed with reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid in a non-polar solvent at low temperatures. These conditions would minimize acid-catalyzed degradation. The expected major product from the sulfonation of this compound is this compound-5-sulfonic acid.

Nucleophilic Substitution Reactions

The chlorine atoms at the C-2 and C-3 positions of the indole are attached to an electron-rich π-system, making them generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) pathways. Such reactions typically require the aromatic ring to be electron-deficient. However, these halogen atoms can be displaced under specific conditions, particularly through transition metal-catalyzed cross-coupling reactions.

Modern synthetic methods allow for the substitution of aryl halides under milder conditions, and these can be applied to this compound.

Amines: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst (like Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOt-Bu, Cs₂CO₃) would be expected to yield mono- or di-amino-substituted indoles. The relative reactivity of the C-2 and C-3 positions would depend on the specific catalyst system and reaction conditions.

Thiols: Similarly, palladium- or copper-catalyzed cross-coupling reactions can be employed to displace the chlorine atoms with thiolates. For example, reacting this compound with a thiol in the presence of a palladium catalyst and a base can lead to the formation of 2- and/or 3-thioether derivatives. Acid-catalyzed reactions of indoles with thiols can also lead to the formation of adducts. nih.gov

Alkoxides: The formation of C-O bonds via nucleophilic substitution of the chlorine atoms can be achieved using palladium- or copper-catalyzed coupling reactions with alcohols or phenols (a variation of the Buchwald-Hartwig or Ullmann condensation). These reactions would furnish the corresponding 2- and/or 3-alkoxy- or aryloxy-indoles.

The ability to selectively substitute one or both chlorine atoms in this compound opens pathways to a wide array of functionalized indole derivatives. By controlling the stoichiometry of the nucleophile and the reaction conditions, it is possible to achieve mono- or di-substitution, providing a platform for creating complex indole-based structures. For example, a sequential cross-coupling strategy could be employed, where one chlorine atom is substituted with a specific nucleophile, followed by the substitution of the second chlorine atom with a different nucleophile, leading to heterogeneously substituted 2,3-difunctionalized indoles. researchgate.net

Table 2: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product(s) |

| Morpholine | Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu) | 2,3-Di(morpholino)-1H-indole |

| Benzenethiol | CuI, base (e.g., K₂CO₃), solvent (e.g., DMF) | 2,3-Bis(phenylthio)-1H-indole |

| Sodium methoxide | Pd catalyst, phosphine ligand, base | 2,3-Dimethoxy-1H-indole |

Oxidative and Reductive Manipulations of the Indole Core

The indole core can undergo both oxidation and reduction, leading to important structural modifications. The presence of the dichloro substitution pattern influences the outcome of these transformations.

Oxidation: The C2-C3 double bond of the indole nucleus is susceptible to oxidation. ntu.edu.sg Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or oxone can be used. ntu.edu.sgdntb.gov.ua Oxidation of this compound is expected to yield stable oxindole (B195798) derivatives. For example, treatment with an appropriate oxidant could lead to the formation of 2,3-dichloro-1,3-dihydro-2H-indol-2-one (2,3-dichlorooxindole). The reaction may proceed through an epoxide intermediate followed by rearrangement. In some cases, oxidative cleavage of the C2-C3 bond can occur, particularly with strong oxidants like ozone or potassium permanganate. ntu.edu.sg

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This is often achieved through catalytic hydrogenation using catalysts like platinum, palladium, or rhodium on carbon, or by using reducing agents like sodium borohydride (B1222165) in the presence of an acid. nih.gov The reduction of this compound would yield 2,3-dichloroindoline. Alternatively, reductive conditions can also lead to dehalogenation. Strong reducing agents or specific catalytic systems (e.g., Pd/C with a hydrogen source like H₂ gas or ammonium (B1175870) formate) could potentially remove one or both chlorine atoms to yield 2-chloroindole, 3-chloroindole, or the parent indole. The selectivity between ring reduction and dehalogenation would depend heavily on the chosen catalyst and reaction conditions.

Table 3: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Oxidation | m-CPBA or Oxone/Halide catalyst ntu.edu.sgdntb.gov.ua | 2,3-Dichloro-1,3-dihydro-2H-indol-2-one |

| Reduction (Hydrogenation) | H₂, Pd/C, Ethanol | 2,3-Dichloroindoline |

| Reduction (Dehalogenation) | H₂, Pd/C, base (e.g., Et₃N) | Indole |

Strategic Utility as a Synthetic Building Block and Chemical Intermediate

The dichloro-substituted indole scaffold, particularly this compound, represents a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties and the presence of two reactive chlorine atoms allow for a diverse range of chemical transformations, making it a strategic precursor for the construction of more complex molecular frameworks. This section will explore the multifaceted utility of this compound as a synthetic intermediate, with a focus on its application in the assembly of intricate organic architectures, the formation of fused heterocyclic systems, and its role in the synthesis of agrochemicals and pharmaceuticals.

Versatility in the Construction of Complex Organic Architectures

The strategic placement of two chlorine atoms on the indole ring at the 2- and 3-positions renders this compound a versatile precursor for the synthesis of a variety of complex organic molecules. These halogen atoms can be selectively functionalized through various cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the introduction of diverse substituents and the extension of the molecular framework. This adaptability makes it a key starting material for creating intricate molecular designs.

The reactivity of the chlorine atoms can be modulated to achieve regioselective functionalization, providing a powerful tool for synthetic chemists to build molecular complexity in a controlled manner. This controlled reactivity is crucial in multi-step syntheses where precise manipulation of functional groups is required. The indole core itself is a privileged structure in many biologically active compounds, and the ability to elaborate upon the this compound template opens avenues for the creation of novel compounds with potential applications in materials science and medicinal chemistry.

The versatility of this compound is demonstrated by its use in the preparation of various biologically active compounds. Its role as a starting material allows for the systematic modification of the indole scaffold, leading to the generation of libraries of compounds for biological screening. This highlights its importance not just as a static building block, but as a dynamic platform for the exploration of chemical space.

Application in the Formation of Fused Heterocyclic Systems (e.g., Indoloquinolines)

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, which are core structures in many natural products and pharmacologically active molecules. The indolo[2,3-b]quinoline framework, for instance, is a prominent tetracyclic system found in alkaloids with potent biological activities, including DNA intercalation and topoisomerase inhibition. nih.govnih.gov

Research has demonstrated that 2-chloroindoles can serve as effective precursors for the construction of the indolo[2,3-b]quinoline skeleton. nih.gov Synthetic strategies often involve the reaction of a 2-chloroindole derivative with an appropriate aniline (B41778) or benzophenone (B1666685) derivative to build the quinoline (B57606) portion of the fused system.

One notable method involves a one-step reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. nih.gov This approach, promoted by PEG-400 and induced by visible light, offers a cost-effective and environmentally friendly route to N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines. nih.gov The reaction proceeds in a methanol-water solvent system, avoiding the use of hazardous catalysts and reagents. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield |

| 3-acetyl-N-methyl-2-chloroindole | 2-aminobenzophenone | PEG-400, KOH, visible light, 40% MeOH/H₂O | 5-methyl-11-phenyl-5H-indolo[2,3-b]quinoline | High |

| 3-acetyl-N-ethyl-2-chloroindole | 2-aminobenzophenone | PEG-400, KOH, visible light, 40% MeOH/H₂O | 5-ethyl-11-phenyl-5H-indolo[2,3-b]quinoline | High |

This table illustrates a generalized synthetic route to indolo[2,3-b]quinolines from 2-chloroindole precursors.

The general strategy for constructing the indolo[2,3-b]quinoline skeleton can be categorized into three main approaches:

Building the quinoline moiety onto an existing indole-based partner. nih.gov

Constructing the indole moiety from a quinoline-based substrate. nih.gov

Fabricating the entire indolo[2,3-b]quinoline skeleton through annulation reactions of non-indole and non-quinoline precursors. nih.gov

The use of 2-chloroindoles falls primarily into the first and most common strategy, highlighting the importance of this class of compounds as foundational building blocks for these complex heterocyclic systems.

Intermediate in Agrochemical and Pharmaceutical Synthesis

The indole nucleus is a common feature in a vast array of pharmaceuticals and agrochemicals due to its ability to interact with various biological targets. Halogenated indoles, including this compound, are valuable intermediates in the synthesis of these active compounds, as the halogen atoms provide reactive handles for further chemical modification.

In Agrochemicals:

Halogenated indole derivatives have been explored for their potential as agrochemicals, particularly as herbicides. A patent application has described the use of halogenated indole-3-acetic acids as herbicides. google.com While this patent focuses on derivatives of indole-3-acetic acid, it underscores the relevance of halogenated indoles in the development of new agrochemical agents. The synthesis of such compounds could potentially start from precursors like this compound, which can be functionalized at the 3-position. The herbicidal activity of these compounds is concentration-dependent, with lower concentrations exhibiting plant growth-promoting effects and higher concentrations acting as herbicides. google.com This dual activity makes them interesting candidates for further research in agriculture.

In Pharmaceuticals:

The utility of this compound as a precursor for pharmaceutically active molecules is an area of active investigation. This dichlorinated indole is reported to be used in the preparation of a variety of biologically active compounds.

For instance, indole derivatives are known to be inhibitors of several key enzymes and transporters in the central nervous system. There is interest in the synthesis of dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, as well as dopamine (B1211576) reuptake inhibitors, for the treatment of depression and other neurological disorders. nih.govnih.govnih.gov The indole scaffold is a key component of some of these inhibitors. nih.gov

Furthermore, indole-based structures have been investigated as inhibitors of the serine protease tryptase, which is implicated in allergic and inflammatory diseases like asthma. nih.govnih.gov The synthesis of potent and selective tryptase inhibitors often involves the construction of complex molecules where an indole moiety can play a crucial role in binding to the enzyme.

| Compound Class | Therapeutic Target/Application |

| Tryptase Inhibitors | Allergic and inflammatory diseases (e.g., asthma) nih.govnih.gov |

| Serotonin Reuptake Inhibitors | Depression, anxiety disorders nih.gov |

| Norepinephrine Reuptake Inhibitors | Depression, ADHD, pain disorders nih.govnih.gov |

| Dopamine Reuptake Inhibitors | Depression, narcolepsy nih.gov |

This table summarizes potential pharmaceutical applications of compounds derived from indole precursors.

The synthesis of these complex pharmaceutical agents often requires multi-step sequences, and the use of a versatile starting material like this compound can provide a significant advantage in terms of synthetic efficiency and the ability to generate structural diversity for lead optimization.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra of 2,3-dichloro-1H-indole cannot be provided.

Proton (¹H) NMR Chemical Shift Assignments and Correlation

A table of predicted ¹H NMR chemical shifts based on structure-prediction software or comparison with similar chlorinated indoles could be generated, but this would not constitute actual research findings.

Carbon-13 (¹³C) NMR Spectral Interpretation and Structural Confirmation

Similarly, a detailed interpretation of the ¹³C NMR spectrum is not possible without experimental data.

Vibrational Spectroscopy

The specific vibrational modes of this compound have not been reported in the searched literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An analysis of the FT-IR spectrum would identify characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-Cl bonds. However, without an experimental spectrum, a data table and detailed discussion cannot be presented.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds. A detailed analysis is contingent on the availability of experimental data.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published crystal structure for this compound could be found. Therefore, a discussion of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not possible.

Analysis of Atomic Coordinates, Bond Lengths, and Angles

A definitive analysis of the molecular geometry of this compound would be derived from single-crystal X-ray diffraction. This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice. From these coordinates, essential geometric parameters such as bond lengths and bond angles can be calculated, offering insight into the molecule's structure.

Table 1: Hypothetical Atomic Coordinates for this compound (Note: This table is illustrative as experimental data is unavailable.)

| Atom | x | y | z |

|---|---|---|---|

| Cl1 | - | - | - |

| Cl2 | - | - | - |

| N1 | - | - | - |

| C2 | - | - | - |

| C3 | - | - | - |

| C3a | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| C6 | - | - | - |

| C7 | - | - | - |

| C7a | - | - | - |

The bond lengths, particularly the C2-Cl and C3-Cl bonds, would be of significant interest, as would the C2=C3 bond, which is expected to be a double bond in the aromatic indole (B1671886) ring system. The planarity of the bicyclic indole core would also be confirmed by analyzing the torsion angles within the ring structure.

Table 2: Hypothetical Bond Lengths and Angles for this compound (Note: This table is illustrative as experimental data is unavailable.)

| Bond/Angle | Value (Å/°) |

|---|---|

| C2-Cl1 | - |

| C3-Cl2 | - |

| C2-C3 | - |

| N1-C7a | - |

| Cl1-C2-C3 | - |

| Cl2-C3-C2 | - |

| C2-N1-C7a | - |

Crystallographic Data Refinement Techniques

The quality and reliability of a crystal structure are assessed through the refinement process. Key parameters from this process are reported to validate the structural model. The refinement would be performed on F², and the resulting R-factor (R1) would indicate the agreement between the observed and calculated structure factor amplitudes. A low R-factor signifies a good fit. Other important indicators include the weighted R-factor (wR2) and the goodness-of-fit (S), which should be close to 1 for a well-refined structure. The refinement process also involves locating and modeling all atoms, including hydrogen atoms, and accounting for their thermal motion.

Table 3: Hypothetical Crystallographic Data and Refinement Details for this compound (Note: This table is illustrative as experimental data is unavailable.)

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₅Cl₂N |

| Formula weight | 186.04 |

| Crystal system | - |

| Space group | - |

| a, b, c (Å) | - |

| α, β, γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Radiation type | - |

| Reflections collected | - |

| Independent reflections | - |

| R1 [I > 2σ(I)] | - |

| wR2 (all data) | - |

| Goodness-of-fit (S) | - |

Mass Spectrometry for Precise Molecular Mass Determination

Mass spectrometry is a critical technique for determining the precise molecular mass of a compound and can provide structural information through fragmentation analysis. For this compound (C₈H₅Cl₂N), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.

The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the molecular ion (M⁺) peak would appear as a cluster of peaks. The most intense peak would be for the molecule containing two ³⁵Cl isotopes. A peak at M+2 (containing one ³⁵Cl and one ³⁷Cl) would have a significant intensity, and a smaller peak at M+4 (containing two ³⁷Cl isotopes) would also be observable. This isotopic pattern is a definitive signature for a dichlorinated compound.

Table 4: Predicted Molecular Mass and Isotopic Peaks for this compound

| Species | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₈H₅³⁵Cl₂N | 184.980 | 100.0 |

| [M+2]⁺ | C₈H₅³⁵Cl³⁷ClN | 186.977 | 65.0 |

| [M+4]⁺ | C₈H₅³⁷Cl₂N | 188.974 | 10.5 |

Electron ionization (EI) mass spectrometry would likely cause fragmentation of the parent molecule. Common fragmentation pathways for indoles could involve the loss of a chlorine atom or HCl, providing further structural confirmation.

Computational Chemistry and Mechanistic Investigations of 2,3 Dichloro 1h Indole

Density Functional Theory (DFT) Applications

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its lowest energy conformation. For chlorinated indole (B1671886) derivatives, such as 5,7-dichloro-1H-indole-2,3-dione, DFT calculations have been used to determine structural parameters. researchgate.net These studies reveal that the core indole structure is nearly planar. researchgate.net For 2,3-dichloro-1H-indole, DFT calculations would similarly predict the precise bond lengths, bond angles, and dihedral angles. The introduction of chlorine atoms at the C2 and C3 positions is expected to cause minor distortions in the planarity of the pyrrole (B145914) ring and influence the bond lengths of the C2-C3 bond due to steric and electronic effects.

The electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. The chlorine atoms, being highly electronegative, act as electron-withdrawing groups via the inductive effect, which would significantly alter the electron density distribution across the indole ring system compared to the unsubstituted indole.

Below is a representative table of calculated geometric parameters for a related dichloro-indole derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Value | Description |

|---|---|---|

| Mean Deviation from Planarity | 0.035 Å | Indicates the molecule is nearly planar, a common feature in indole systems. researchgate.net |

| N—H⋯O Hydrogen Bond | Present | In the solid state, molecules often form dimers through hydrogen bonding. researchgate.net |

| π–π Interaction | 3.844 Å | Weak intermolecular stacking interactions are observed between the aromatic rings. researchgate.net |

Data based on the crystal structure of 5,7-dichloro-1H-indole-2,3-dione. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the two electron-withdrawing chlorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This lowering of the LUMO energy would increase the molecule's electrophilicity, making it more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Global reactivity descriptors derived from HOMO and LUMO energies, such as the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The introduction of electron-withdrawing substituents typically increases the electrophilicity index.

The table below shows representative FMO data for a related azaindole derivative, highlighting the type of information generated.

| Orbital | Energy (Monomer) | Energy (Dimer) | Distribution |

|---|---|---|---|

| HOMO | -6.0 eV | -5.9 eV | Distributed across the phenyl and azaindole moieties. researchgate.net |

| LUMO | -1.2 eV | -1.1 eV | Primarily located at the azaindole core. researchgate.net |

| HOMO-LUMO Gap | 4.8 eV | 4.8 eV | Indicates the energy required for electronic excitation. |

Data calculated at the B3LYP/6-311++G* level of theory for 5-(4-nonylphenyl)-7-azaindole.* researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. youtube.com The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.comresearchgate.net

For this compound, the MEP map would show significant negative potential around the two chlorine atoms and the nitrogen atom due to their high electronegativity. A region of strong positive potential would be located around the N-H proton, making it the most likely site for deprotonation by a base. The benzene (B151609) portion of the indole ring would exhibit a delocalized π-electron system, but its reactivity would be modulated by the electron-withdrawing effect of the dichloropyrrole ring. This detailed charge distribution analysis is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Mechanistic Pathway Elucidation

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction, providing deep insights into its feasibility, kinetics, and selectivity. mdpi.com

A key aspect of mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. DFT calculations can be used to locate the geometry of these transient structures and compute their corresponding activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate.

For reactions involving this compound, such as nucleophilic substitution or cycloaddition, transition state analysis can differentiate between possible competing pathways. scispace.com For instance, by comparing the activation energies of different potential reaction routes, the most favorable mechanism can be identified. This predictive capability allows for the rational design of experiments and the optimization of reaction conditions.

Many reactions proceed through short-lived, highly reactive intermediates. Computational modeling can provide detailed structural and electronic information about these species, which are often difficult to observe experimentally.

Arylnitrenium Ions : Arylnitrenium ions (ArNH+) are potent electrophiles that have been identified as reactive intermediates in the metabolism of certain arylamines and have been implicated in chemical carcinogenesis. researchgate.net These intermediates can be generated from N-substituted aryl precursors and are known to react with various nucleophiles. rsc.org While not directly formed from the N-H of this compound under typical conditions, understanding their behavior is relevant in the broader context of indole chemistry, particularly in biological systems or specific synthetic transformations involving N-functionalized derivatives.

Radical Cations : Indole and its derivatives can undergo oxidation to form indole radical cations. unifr.ch These intermediates are key in many electrochemical and photocatalytic reactions. nih.gov Recent studies combining spectroscopy and DFT calculations have been crucial in unraveling the structure and reactivity patterns of indole radical cations, which is essential for predicting the regioselectivity of subsequent reactions. nih.gov For this compound, the formation of a radical cation via single-electron transfer would lead to an intermediate whose spin density and charge are distributed across the ring system. The presence of chlorine atoms would significantly influence this distribution, thereby directing the regiochemical outcome of subsequent bond-forming steps.

Regioselectivity Determinants in Chemical Transformations

There is a lack of published computational studies investigating the determinants of regioselectivity in chemical transformations involving this compound. Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to understand why a reaction favors one particular site on a molecule over another. These studies typically involve:

Mapping Potential Energy Surfaces: Calculating the energy of transition states and intermediates for different reaction pathways to determine the most energetically favorable route.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals can predict the most likely sites for electrophilic or nucleophilic attack.

Calculation of Atomic Charges and Fukui Functions: These methods help to identify the most reactive atoms within the molecule for different types of reactions.

For example, computational studies on other indole systems, such as indole arynes, have successfully used DFT to explain unusual regioselectivity in cycloaddition reactions by analyzing the polarity of the aryne and the electronic character of the reaction's transition states. nih.gov However, no such specific analyses have been applied to predict or explain the regioselectivity of reactions like electrophilic substitution, metal-catalyzed coupling, or nucleophilic substitution on the this compound scaffold.

Intermolecular and Non-Covalent Interaction Studies

Computational analysis is crucial for understanding the weak interactions that govern the supramolecular chemistry and crystal packing of molecules. For this compound, such studies are not present in the available literature.

Analysis of Hydrogen Bonding Interactions (e.g., C-H…Cl)

While the this compound structure possesses potential hydrogen bond donors (N-H, C-H) and acceptors (the chlorine atoms and the π-system of the indole ring), no specific computational or crystallographic studies have been published that analyze these interactions.

Weak C-H…Cl hydrogen bonds are known to play a role in the crystal engineering of chlorinated organic compounds. nih.gov Computational investigations in this area would typically involve:

Geometric Analysis: Identifying short C-H…Cl contacts in computationally optimized dimers or crystal structures.

Interaction Energy Calculations: Using methods like Møller–Plesset second-order perturbation theory (MP2) to quantify the strength of these weak bonds. mdpi.com

Vibrational Frequency Analysis: Calculating the shift in the C-H stretching frequency upon formation of the hydrogen bond, which can indicate the bond's strength. nih.gov

Studies on related halogenated oxindoles have utilized these computational techniques to explore the competition between various intermolecular forces, including C-H…Br, C-H…O, and N-H…O interactions. mdpi.com Similar dedicated studies for this compound are absent.

Application of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG) Analyses

Quantum chemical topology methods provide profound insights into chemical bonding and non-covalent interactions based on the electron density of a system. There are no published studies applying these specific analyses to this compound.

Atoms in Molecules (AIM): This theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this BCP, such as electron density (ρ) and its Laplacian (∇²ρ), can characterize the strength and nature of the bond (e.g., hydrogen bond, halogen bond). mdpi.comnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions of high electron localization, which are characteristic of atomic cores, lone pairs, and covalent bonds. They are valuable for visualizing the electronic structure and understanding bonding patterns.

Reduced Density Gradient (RDG): The RDG analysis is a powerful method for identifying and visualizing weak non-covalent interactions. It plots the RDG against the electron density, revealing characteristic spikes that correspond to interactions like hydrogen bonds, van der Waals forces, and steric repulsion. tandfonline.com

While these methods have been applied to other indole derivatives and halogenated compounds to study their electronic structures and interaction patterns, a specific analysis for this compound has not been undertaken. mdpi.comtandfonline.com

Computational-Assisted Optimization of Synthetic and Reaction Parameters

The use of computational chemistry to guide the optimization of synthetic routes and reaction conditions is a growing field. This can involve:

Mechanism Elucidation: Using DFT to understand the reaction mechanism, identify rate-limiting steps, and predict the effect of catalysts or substituents. rsc.org

Predicting Reaction Outcomes: Simulating reactions under various conditions (e.g., different solvents, temperatures, catalysts) to predict yields and selectivities, thereby reducing the need for extensive experimental screening.

Catalyst Design: Modeling catalyst-substrate interactions to design more efficient and selective catalysts for a desired transformation.

Although computational studies have been used to rationalize reaction mechanisms for the synthesis of various substituted indoles, there is no evidence in the literature of computational methods being specifically applied to optimize the synthesis of or reactions involving this compound. rsc.orgnih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 2,3-dichloro-1H-indole, and how do reaction conditions influence yield?

The synthesis of this compound typically employs palladium-catalyzed cross-coupling or Claisen rearrangement strategies. For example, a one-pot method starting from 2,3-dichloroaniline derivatives involves PdCl₂(PPh₃)₂/CuI catalysis with alkynes, followed by NaOH-mediated cyclization under controlled temperatures (40–80°C) . Key factors affecting yield include catalyst loading, solvent choice (e.g., DMA for solubility), and reaction time (2–12 hours). Lower temperatures (40°C) are optimal for sensitive substrates, while higher temps (80°C) accelerate cyclization .

Q. How can X-ray crystallography and SHELXL refinement resolve the structural ambiguities of this compound derivatives?

SHELXL is widely used for refining small-molecule crystal structures, particularly for handling high-resolution data or twinned crystals. For 2,3-dichloro-substituted indoles, SHELXL’s parameterization tools (e.g., restraints for Cl-atom displacement) improve accuracy in bond-length and angle determination. OLEX2 integration allows visualization of electron density maps to validate substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are NMR spectra interpreted?

¹H/¹³C NMR and HRMS are essential. The deshielding effect of Cl substituents shifts aromatic protons downfield (e.g., 7.0–7.5 ppm in ¹H NMR). ¹³C NMR shows distinct peaks for Cl-bearing carbons (~125–135 ppm). For example, 4-chloroindoles exhibit coupling constants (J = 22.4 Hz) between C-4 and adjacent protons, confirming regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of 2,3-dichloro substituents influence regioselectivity in electrophilic substitution reactions?

The electron-withdrawing Cl groups deactivate the indole ring, directing electrophiles to the less hindered C-5/C-6 positions. Computational studies (DFT) reveal that the C-5 position is favored due to lower activation energy, as seen in nitration or sulfonation reactions. Experimental validation via HPLC monitoring of reaction intermediates is recommended .

Q. What strategies address contradictory data in reported synthetic yields of this compound derivatives?

Contradictions often arise from variations in catalyst purity, solvent drying, or substrate stoichiometry. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, CuI catalyst purity >99% and rigorously anhydrous DMA improve reproducibility. Cross-referencing GC-MS data with literature protocols helps isolate discrepancies .

Q. How can computational docking studies predict the bioactivity of this compound against therapeutic targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The dichloro motif enhances hydrophobic interactions in enzyme pockets. Validation via in vitro assays (e.g., IC₅₀ measurements) is critical. For instance, analogues with trifluoromethyl groups show improved COX-2 inhibition, suggesting synergistic effects .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they mitigated?

Twinned crystals or disorder in Cl substituents complicate refinement. SHELXL’s TWIN/BASF commands resolve twinning, while PART instructions model disorder. High-resolution data (<1.0 Å) are prioritized to reduce ambiguity. For example, anisotropic refinement of Cl atoms improves thermal parameter accuracy .

Q. How does the stability of this compound under acidic/basic conditions impact synthetic route design?

The compound hydrolyzes under strong bases (e.g., NaOH >1M) via ring-opening. Acidic conditions (pH <3) protonate the indole nitrogen, destabilizing the ring. Stability studies via pH-dependent HPLC monitoring (0–24 hours) guide solvent selection (e.g., neutral DCM over aqueous systems) .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Solvent substitution (e.g., cyclopentyl methyl ether replacing DMF) and microwave-assisted reactions reduce energy use. Evidence shows PEG-400/DMF mixtures enhance reaction efficiency while lowering toxicity .

Q. How are structure-activity relationships (SARs) explored for this compound in antimicrobial drug discovery?

Systematic substitution at C-4/C-5 with electron-donating groups (e.g., -OCH₃) or halogens enhances antimicrobial potency. MIC assays against S. aureus and E. coli reveal that 5-CF₃ derivatives exhibit broad-spectrum activity, likely due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.